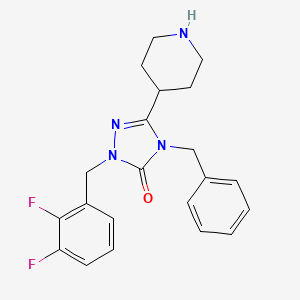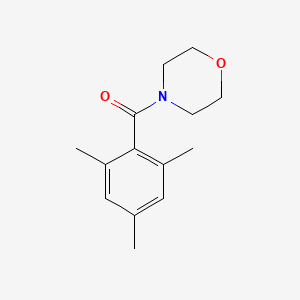![molecular formula C18H18N2O6 B5347792 N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine](/img/structure/B5347792.png)
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine, also known as FA-AA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to possess a range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes. In
Aplicaciones Científicas De Investigación
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine has been used in a variety of scientific research applications, including the study of cellular signaling pathways, protein-protein interactions, and enzyme activity. This compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase and protein kinase C, making it a useful tool for investigating the role of these enzymes in cellular signaling. Additionally, this compound has been used to study the interactions between proteins, particularly those involved in the regulation of gene expression.
Mecanismo De Acción
The mechanism of action of N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of protein-protein interactions. Specifically, this compound has been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the regulation of cyclic nucleotide signaling pathways. Additionally, this compound has been shown to disrupt the interaction between the transcription factor NF-κB and its binding partner, preventing the activation of downstream genes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. Specifically, this compound has been shown to inhibit the proliferation of various cancer cell lines, including prostate, breast, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Finally, this compound has been shown to modulate immune responses, particularly those involving the activation of T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine in lab experiments is its specificity for certain enzymes and protein-protein interactions. This specificity allows researchers to investigate the role of these targets in cellular processes with a high degree of precision. Additionally, this compound has been shown to have relatively low toxicity, making it a safe tool for use in lab experiments. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are many potential future directions for research involving N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, there is potential for the development of new synthetic compounds based on the structure of this compound, which may have even greater specificity and efficacy than the original compound.
Métodos De Síntesis
N-[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]alanine can be synthesized using a variety of methods, but the most common approach involves a multi-step process that begins with the synthesis of 2-furoyl chloride. This compound is then reacted with 4-methoxyphenylacetic acid to produce 2-(2-furoylamino)-3-(4-methoxyphenyl)acrylic acid. This intermediate is then coupled with alanine using a peptide coupling reagent to yield this compound.
Propiedades
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-11(18(23)24)19-16(21)14(20-17(22)15-4-3-9-26-15)10-12-5-7-13(25-2)8-6-12/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQOCJPOGWADSB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5347719.png)
![6-tert-butyl-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5347725.png)

![4-{[(2-methylbenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5347733.png)
![1-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-4-methylpiperazine](/img/structure/B5347738.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-buten-1-one](/img/structure/B5347755.png)
![4-({2-methyl-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}sulfonyl)morpholine](/img/structure/B5347762.png)
![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5347771.png)
![2-hydroxy-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}benzoic acid](/img/structure/B5347776.png)
![2-(1H-indol-3-yl)-1-{[2-(4-nitrophenyl)vinyl]sulfonyl}-1,2-dihydroquinoline](/img/structure/B5347783.png)
![1-{3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5347790.png)
![{2-[4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5347807.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)butanamide](/img/structure/B5347817.png)